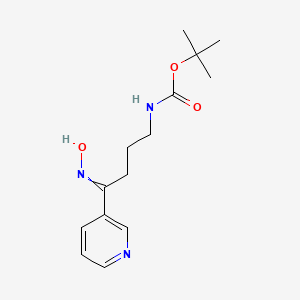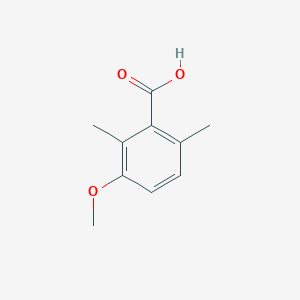![molecular formula C15H28N2O B12448852 1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)
1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-butyl-3,4-diméthyl-5-[(3-méthylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one est un composé organique avec une structure complexe qui inclut un cycle pyrrolidinone
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 1-butyl-3,4-diméthyl-5-[(3-méthylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one implique généralement plusieurs étapes. Une méthode courante inclut la réaction de la 3,4-diméthyl-2,5-dihydro-1H-pyrrole-2,5-dione avec la 3-méthylbutylamine dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou l'éthanol, avec une température maintenue entre 0°C et 25°C pour garantir un rendement optimal.
Méthodes de Production Industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et la scalabilité. Le processus comprendrait les mêmes étapes de base que la synthèse en laboratoire mais optimisé pour une production à grande échelle, y compris l'utilisation de systèmes automatisés pour un contrôle précis des conditions de réaction.
Analyse Des Réactions Chimiques
Types de Réactions
La 1-butyl-3,4-diméthyl-5-[(3-méthylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one peut subir différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium, conduisant à la formation d'amines ou d'alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe amino, en utilisant des réactifs comme les halogénoalcanes ou les chlorures d'acyle.
Réactifs et Conditions Courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrogène gazeux avec du palladium sur charbon comme catalyseur.
Substitution : Halogénoalcanes ou chlorures d'acyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux Produits
Oxydation : Cétones ou acides carboxyliques.
Réduction : Amines ou alcools.
Substitution : Dérivés alkylés ou acylés.
Applications de la Recherche Scientifique
La 1-butyl-3,4-diméthyl-5-[(3-méthylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigée pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Explorée pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'Action
Le mécanisme d'action de la 1-butyl-3,4-diméthyl-5-[(3-méthylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber certaines enzymes ou certains récepteurs, conduisant à une réponse biologique. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du système biologique dans lequel elle est utilisée.
Applications De Recherche Scientifique
1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Composés Similaires
1-butyl-3-méthylimidazole acétate : Un autre composé avec une structure similaire mais plus simple.
2,5-diméthyl-3-(3-méthylbutyl)pyrazine : Partage certaines similitudes structurales mais diffère dans ses propriétés chimiques et ses applications.
Unicité
La 1-butyl-3,4-diméthyl-5-[(3-méthylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des applications diverses. Sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C15H28N2O |
|---|---|
Poids moléculaire |
252.40 g/mol |
Nom IUPAC |
1-butyl-3,4-dimethyl-2-(3-methylbutylamino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H28N2O/c1-6-7-10-17-14(16-9-8-11(2)3)12(4)13(5)15(17)18/h11,14,16H,6-10H2,1-5H3 |
Clé InChI |
YCIJMOKFEPHCPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(C(=C(C1=O)C)C)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B12448773.png)
![3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12448781.png)


![(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12448793.png)

![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12448805.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)

![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12448827.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12448840.png)

![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)
